molecular formula C17H21NO3 B3061438 4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline CAS No. 110997-90-5

4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline

Cat. No.: B3061438
CAS No.: 110997-90-5
M. Wt: 287.35 g/mol
InChI Key: BPIQFCQFIYIISU-UHFFFAOYSA-N
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Description

4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,4,5-Trimethoxyphenethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

110997-90-5

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-[2-(3,4,5-trimethoxyphenyl)ethyl]aniline

InChI

InChI=1S/C17H21NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h6-11H,4-5,18H2,1-3H3

InChI Key

BPIQFCQFIYIISU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 1,2,3-trimethoxy-5-[2-(4-nitrophenyl)ethenyl]benzene (9.5 g, 0.03 mol) and Ra—Ni (1.0 g) in THF (50 mL) at 21-26° C. (ΔP=9.6 psi) under a hydrogen atmosphere using the procedure described in Example 1, Step B. This procedure yielded a tan powder, 6.6 g (0.023 mol, 74%) of the desired product. mp 91-93° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of nitrostilbene 6l (250 mg, 0.8 mmol) in EtOAc (20 mL) was hydrogenated at 30 psi in the presence of 10% Pd-C (25 mg) at room temperature for 4 h, and the catalyst was filtered off. Evaporation of the solvent and crystallization of the residue from hexanes gave the amine 8z (180 mg, 80%); mp 84°-5° C; IR (KBr) 3450, 3400, 3020, 2920, 2840, 1600, 1580, 1520, 1330, 1240, 1120, 980 cm-1 ; 1H NMR (CDCl3, 300 MHz) d 6.98 (d, J=8.2 Hz, 2H), 6.63 (d, J=8.2 Hz, 2H), 6.63 (d, J=8.2 Hz, 2H), 6.37 (s, 2H), 3.83 (s, 9H), 3.57 (bs, 2H), 2.80 (s, 4H); CIMS (isobutane) m/e 288 (MH+, 100). Anal. (C17H21NO3) C, H.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Yield
80%

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